![molecular formula C12H15N3S2 B13180733 1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13180733.png)
1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine is a heterocyclic compound that contains both a thiophene and a thiazole ring. These rings are known for their biological activity and are often found in pharmaceutical compounds. The presence of the piperazine moiety further enhances its potential for medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Thiazole Ring: Thiazole rings can be synthesized by the cyclization of thiourea with α-haloketones.
Coupling of Thiophene and Thiazole Rings: The thiophene and thiazole rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Introduction of the Piperazine Moiety: The final step involves the reaction of the coupled thiophene-thiazole compound with piperazine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene oxides .
Scientific Research Applications
1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Thiazole Derivatives: Compounds such as ritonavir and abafungin, which contain thiazole rings, are used as antiviral and antifungal agents.
Uniqueness
1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine is unique due to the combination of thiophene, thiazole, and piperazine moieties in a single molecule. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C12H15N3S2 |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
4-(piperazin-1-ylmethyl)-2-thiophen-3-yl-1,3-thiazole |
InChI |
InChI=1S/C12H15N3S2/c1-6-16-8-10(1)12-14-11(9-17-12)7-15-4-2-13-3-5-15/h1,6,8-9,13H,2-5,7H2 |
InChI Key |
AOVLIYHGIZTVER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


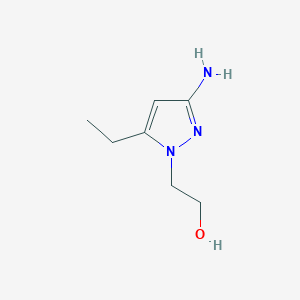
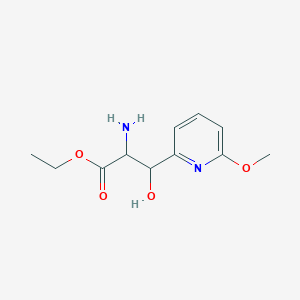
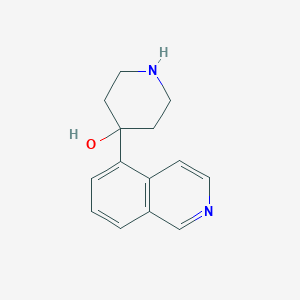
![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)
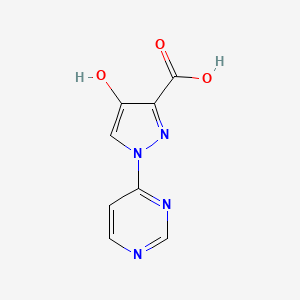
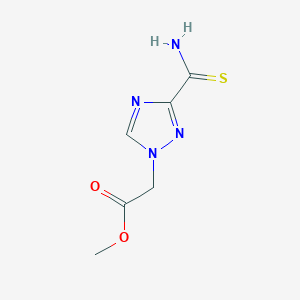
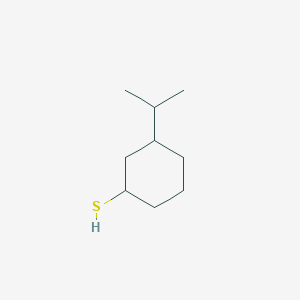
![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)
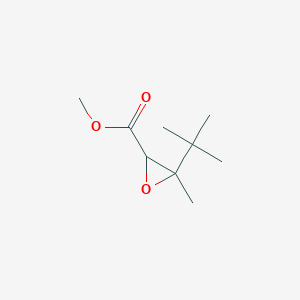
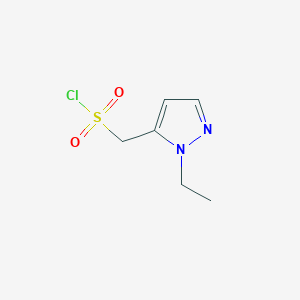
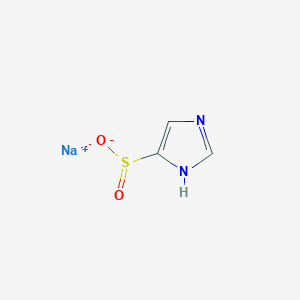
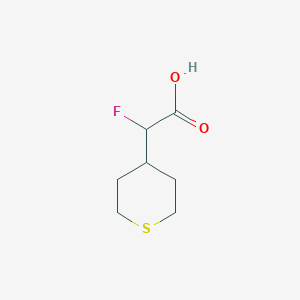
![3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol](/img/structure/B13180731.png)

